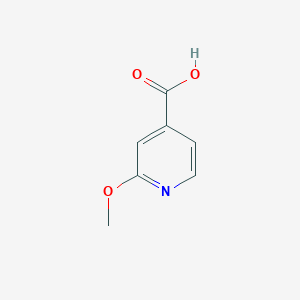

2-Methoxyisonicotinic acid

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-methoxypyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c1-11-6-4-5(7(9)10)2-3-8-6/h2-4H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPNDWFVORIGXQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40356139 | |

| Record name | 2-methoxyisonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40356139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105596-63-2 | |

| Record name | 2-methoxyisonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40356139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methoxyisonicotinic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Methoxyisonicotinic Acid and Its Derivatives

Established Synthetic Routes to the 2-Methoxyisonicotinic Acid Scaffold

The creation of the this compound core structure has historically relied on well-established organic chemistry reactions. These methods, while effective, often involve multiple steps and classical reagents.

Classical Organic Transformations

Traditional approaches to synthesizing the this compound scaffold frequently begin with readily available pyridine (B92270) derivatives. One common strategy involves the oxidation of a methyl group at the 4-position of the pyridine ring. For instance, 2-methoxy-4-picoline can be oxidized to yield this compound. Various oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or nitric acid, have been employed for this type of transformation on related picoline substrates. mdpi.comarchive.org

Another classical route starts with halogenated pyridines, such as 2-chloropyridine (B119429) derivatives. The chlorine atom can be displaced by a methoxy (B1213986) group through nucleophilic aromatic substitution using sodium methoxide (B1231860). The synthesis of 2-chloronicotinic acid itself can be achieved by the oxidation of nicotinic acid to its N-oxide, followed by chlorination with reagents like phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅). wikipedia.orgsfdchem.com Subsequent steps would then be required to introduce the methoxy group and convert the substitution pattern to the desired isonicotinic acid. A more direct approach involves the metallation of 2-chloropyridine, which can then be carboxylated and subsequently methoxylated. rsc.org

The Guareschi-Thorpe reaction offers a classic method for constructing the pyridine ring itself. pharmaguideline.comquimicaorganica.org This condensation reaction, typically involving a cyanoacetamide and a 1,3-dicarbonyl compound, can be adapted to produce substituted pyridones, which can then be converted to the desired this compound scaffold through further functional group manipulations. researchgate.net

Multi-Step Synthesis Strategies

The synthesis of this compound and its derivatives is often accomplished through carefully designed multi-step sequences. These strategies allow for the construction of more complex molecules with specific substitution patterns.

One documented multi-step synthesis for a derivative, 2-cyclopentyl-6-methoxyisonicotinic acid, commences with the commercially available but costly 2,6-dichloro-isonicotinic acid. google.com This starting material undergoes a sequence of reactions, including esterification and a Negishi coupling with cyclopentylzinc bromide, catalyzed by palladium, to introduce the cyclopentyl group. lookchem.com The ester is then hydrolyzed to yield the final acid. This pathway highlights a common strategy of building complexity on a pre-existing pyridine core.

A distinct multi-step approach for the same derivative utilizes the Guareschi-Thorpe reaction to build the pyridine ring system from the ground up. researchgate.netlookchem.com This particular synthesis begins with the preparation of 1-cyclopentylethanone, which is then reacted with diethyl oxalate. The resulting dicarbonyl compound undergoes condensation with cyanoacetamide to form a substituted 2-pyridone. Subsequent steps, including methylation and hydrolysis, lead to the formation of 2-cyclopentyl-6-methoxyisonicotinic acid. This method, while also multi-step, avoids the use of expensive starting materials like 2,6-dichloro-isonicotinic acid. google.com

| Starting Material(s) | Key Reactions | Product | Reference(s) |

| 2,6-Dichloro-isonicotinic acid, Cyclopentylzinc bromide | Esterification, Palladium-catalyzed Negishi coupling, Hydrolysis | 2-Cyclopentyl-6-methoxyisonicotinic acid | google.comlookchem.com |

| 1-Cyclopentylethanone, Diethyl oxalate, Cyanoacetamide | Knoevenagel condensation, Guareschi-Thorpe cyclization, Methylation, Hydrolysis | 2-Cyclopentyl-6-methoxyisonicotinic acid | researchgate.netlookchem.com |

Advanced and Green Chemistry Approaches in this compound Synthesis

In recent years, the development of more efficient and environmentally friendly synthetic methods has become a priority. This has led to the exploration of advanced catalytic and enzymatic approaches for the synthesis of this compound and its derivatives.

Catalytic Synthesis Protocols

Modern catalytic methods, particularly those involving transition metals, offer powerful tools for the synthesis of pyridine carboxylic acids. C-H activation has emerged as a strategic approach, allowing for the direct functionalization of the pyridine ring without the need for pre-functionalized starting materials. mt.comnih.govsnnu.edu.cnspringernature.com Palladium-catalyzed reactions, for example, can be used for the direct carboxylation or alkoxylation of pyridine rings.

Another advanced catalytic protocol involves iridium-catalyzed borylation of the pyridine ring. rsc.org For instance, methyl 2-methoxyisonicotinate can undergo borylation at the 6-position. The resulting boronate ester is a versatile intermediate that can participate in subsequent cross-coupling reactions, such as Suzuki coupling, to introduce a wide variety of substituents onto the this compound scaffold. rsc.org These catalytic methods often proceed under milder conditions and with higher selectivity than classical approaches.

| Catalytic Method | Catalyst System (example) | Transformation | Reference(s) |

| C-H Activation/Functionalization | Palladium or Rhodium complexes | Direct introduction of functional groups | nih.govsnnu.edu.cn |

| C-H Borylation/Cross-Coupling | [Ir(OMe)(cod)]₂ / dtbpy, then Pd catalyst | Borylation of the pyridine ring followed by Suzuki coupling | rsc.org |

Enzymatic Synthesis of Pyridine Carboxylic Acid Esters

Biocatalysis represents a green and highly selective alternative to traditional chemical synthesis. While specific literature on the enzymatic synthesis of this compound esters is limited, general enzymatic methods for the synthesis of pyridine carboxylic acid esters and other related esters have been developed. Hydrolytic enzymes, such as lipases and proteases, are commonly used for the esterification or transesterification of carboxylic acids. ukri.orgresearchgate.net

These enzymes operate under mild conditions (room temperature and neutral pH) and can exhibit high regio- and enantioselectivity. acs.org For example, lipases can catalyze the esterification of a carboxylic acid with an alcohol in a non-aqueous solvent to produce the corresponding ester. The development of robust enzymes through directed evolution is expanding the scope of biocatalysis to include a wider range of substrates, including sterically hindered ones. nih.gov The application of such enzymatic systems could provide a sustainable pathway for the production of esters of this compound and its derivatives. beilstein-journals.org

Synthesis of Substituted this compound Derivatives

The synthesis of derivatives of this compound with various substituents on the pyridine ring is crucial for applications in medicinal chemistry and materials science. Several methods have been developed to introduce substituents at different positions.

Alkylated Derivatives: The introduction of alkyl groups, such as a cyclopentyl group, can be achieved via Negishi coupling of a halogenated precursor with an organozinc reagent, as seen in the synthesis of 2-cyclopentyl-6-methoxyisonicotinic acid. lookchem.com Direct alkylation of the pyridine ring can also be accomplished through lithiation followed by reaction with an alkyl halide. For example, lithiation of 2-methoxynicotinic acid with a strong base like lithium tetramethylpiperidide (LTMP) followed by quenching with acetone (B3395972) has been reported as a step in the synthesis of cerpegin. researchgate.net

Halogenated Derivatives: Halogen atoms can be introduced onto the pyridine ring through various methods. For instance, bromination of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate, a related pyridine derivative, can be achieved to produce a bromo-substituted compound. mdpi.com The synthesis of methyl 5-bromo-2-methoxyisonicotinate has also been described, starting from bromopyridine and methanol. chembk.com

Amino-Substituted Derivatives: Amino groups can be introduced onto the pyridine scaffold through several routes. A one-pot synthesis reminiscent of the Guareschi-Thorpe condensation has been developed for the synthesis of substituted 2-amino isonicotinic acids. organic-chemistry.org This method involves the condensation of 2,4-dioxo-carboxylic acid ethyl esters with ethyl 3-amino-3-iminopropionate hydrochloride. Another approach involves the nucleophilic substitution of a halogen atom. For example, 5-(Boc-amino)-2-chloropyridine-4-carboxylic acid can be converted to 5-(Boc-amino)-2-methoxyisonicotinic acid. sigmaaldrich.com

| Derivative Type | Synthetic Method | Example Product | Reference(s) |

| Alkylated | Negishi Coupling or Lithiation/Alkylation | 2-Cyclopentyl-6-methoxyisonicotinic acid | lookchem.comresearchgate.net |

| Halogenated | Direct Bromination | Methyl 5-bromo-2-methoxyisonicotinate | mdpi.comchembk.com |

| Amino-Substituted | Guareschi-Thorpe-like Condensation | Substituted 2-amino isonicotinic acids | organic-chemistry.org |

Halogenated this compound Synthesis

The introduction of halogen atoms onto the this compound scaffold can significantly influence the molecule's chemical reactivity and biological activity. Various methods have been developed for the synthesis of these halogenated derivatives, including direct chlorination and the use of halogenated precursors.

One notable method involves the selective chlorination of a methoxynicotinic acid derivative. For instance, 5-chloro-2-methoxynicotinic acid has been synthesized by treating 2-methoxynicotinic acid with an alkali metal hypochlorite (B82951), such as sodium hypochlorite, in an aqueous solution. google.com This process offers a high-yield route to the 5-chloro derivative, which is a valuable intermediate for oral hypoglycemic agents. google.com While this specific example pertains to the nicotinic acid isomer, similar principles of electrophilic aromatic substitution can be applied to the isonicotinic acid framework.

The synthesis of other halogenated derivatives often starts from appropriately substituted pyridine precursors. For example, derivatives bearing a trifluoromethyl group, a common halogen-containing substituent in medicinal chemistry, have been prepared. The synthesis of 2-(arylamino)-6-(trifluoromethyl)nicotinic acid derivatives has been reported, starting from precursors that already contain the trifluoromethyl group. mdpi.com Similarly, 2-methoxy-6-(trifluoromethyl)nicotinaldehyde, a precursor for the corresponding carboxylic acid, is also a known compound. bldpharm.com

The table below summarizes representative synthetic approaches to halogenated this compound derivatives.

| Product | Starting Material | Reagents and Conditions | Key Findings | Reference |

| 5-Chloro-2-methoxynicotinic acid | 2-Methoxynicotinic acid | Sodium hypochlorite (aq.), room temperature | Provides a high-yield and selective chlorination at the 5-position. | google.com |

| 2-((5-Chloro-2-methylphenyl)amino)-6-(trifluoromethyl)nicotinamide | Ethyl 3-amino-3-ethoxypropenoate | Sequentially treated with 5-chloro-2-methylaniline (B43014) and then with an enol ether in MeCN. The resulting ester is then converted to the amide. | A multi-step synthesis to produce complex arylamino nicotinamides with a trifluoromethyl group. | mdpi.com |

| 2-Chloro-3-nitroisonicotinic acid | 2-Chloro-4-methyl-3-nitropyridine | Sodium dichromate, concentrated sulfuric acid | Oxidation of the methyl group to a carboxylic acid on a pre-halogenated and nitrated pyridine ring. | nih.gov |

Amino-Substituted this compound Derivatives

Amino-substituted 2-methoxyisonicotinic acids are important building blocks in medicinal chemistry, often serving as precursors for a wide range of biologically active molecules. The primary synthetic route to these compounds involves the reduction of a corresponding nitro-substituted precursor.

The synthesis of 5-amino-2-methoxyisonicotinic acid is a well-documented example. biosynth.comchemdad.comchemimpex.com A common strategy begins with the nitration of a suitable pyridine derivative, followed by methoxylation, and finally, reduction of the nitro group. For instance, 2-chloro-5-nitropyridine (B43025) can be reacted with sodium methoxide to yield 2-methoxy-5-nitropyridine. vulcanchem.com The subsequent reduction of the nitro group to an amine is typically achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst and hydrogen gas, affording 2-methoxy-5-aminopyridine with high yield. vulcanchem.com The final step involves the introduction of the carboxylic acid group at the 4-position, which can be accomplished through various carboxylation techniques.

Another approach involves the synthesis of related amino esters, such as ethyl 3-amino-2-chloroisonicotinate, which can then be further modified. nih.gov This highlights the versatility of using functionalized intermediates to access a variety of amino-substituted derivatives.

The table below outlines key synthetic methods for preparing amino-substituted this compound derivatives.

| Product | Starting Material | Reagents and Conditions | Key Findings | Reference |

| 5-Amino-2-methoxyisonicotinic acid | 2-Methoxy-5-nitropyridine | 1) Carboxylation at the 4-position. 2) Reduction of the nitro group (e.g., catalytic hydrogenation with Pd/C). | A common and effective route involving the reduction of a nitro precursor. | biosynth.comvulcanchem.com |

| 2-Methoxy-5-aminopyridine (precursor) | 2-Methoxy-5-nitropyridine | 10% Pd/C, H₂ (0.01 MPa), 60°C | High yield (92.55%) reduction of the nitro group to an amine. | vulcanchem.com |

| Ethyl 3-amino-2-chloroisonicotinate | Ethyl 2-chloro-3-nitroisonicotinate | Reduction of the nitro group. | Provides an amino-substituted isonicotinate (B8489971) ester that can be used for further derivatization. | nih.gov |

Hydroxy-Substituted this compound Derivatives

Hydroxy-substituted 2-methoxyisonicotinic acids are valuable intermediates, particularly in the synthesis of coordination complexes and other functional materials. Their synthesis often involves the use of precursors where the hydroxyl group is either introduced at a late stage or is protected during the synthetic sequence.

The synthesis of 2-hydroxy-6-methoxyisonicotinic acid has been utilized in the preparation of zinc phthalocyanines. dergipark.org.trdergipark.org.tr The synthesis of the key intermediate, methyl 2-hydroxy-6-methoxyisonicotinate, is a crucial first step. dergipark.org.trdergipark.org.tr While the specific details of its synthesis are often cited from other works, the general approach involves building the substituted pyridine ring system.

A patent describes a process for preparing 2-cyclopentyl-6-methoxy-isonicotinic acid, which proceeds through a 2-cyclopentyl-6-hydroxyisonicotinic acid intermediate. google.com This process starts from ethyl 4-cyclopentyl-2,4-dioxobutanoate and cyanoacetamide, which are cyclized to form an alkyl 2-hydroxy-3-cyano-6-cyclopentyl-isonicotinate. Subsequent hydrolysis with an aqueous acid, such as hydrochloric acid, yields the 2-cyclopentyl-6-hydroxyisonicotinic acid. google.com This hydroxy derivative can then be methylated to give the final 2-methoxy product.

Another relevant synthetic strategy is the preparation of 6-hydroxynicotinic acid from methyl coumalate. orgsyn.org This involves the reaction of methyl coumalate with ammonium (B1175870) hydroxide (B78521) followed by treatment with hot sodium hydroxide solution and subsequent acidification. orgsyn.org This method, while for the nicotinic acid isomer, demonstrates a potential route from non-pyridine precursors.

The following table summarizes synthetic approaches to hydroxy-substituted this compound derivatives.

| Product | Starting Material | Reagents and Conditions | Key Findings | Reference |

| 2-Cyclopentyl-6-hydroxyisonicotinic acid | Alkyl 2-hydroxy-3-cyano-6-cyclopentyl-isonicotinate | Aqueous acid (e.g., 32% HCl), 90-100°C | Hydrolysis of a cyanopyridone intermediate to the corresponding carboxylic acid. | google.com |

| 6-Hydroxynicotinic acid | Methyl coumalate | 1) 14% Ammonium hydroxide. 2) Approx. 17% Sodium hydroxide (aq.), heat. 3) Concentrated HCl. | A multi-step process to form the hydroxynicotinic acid from a coumalate precursor. | orgsyn.org |

| Zinc phthalocyanines containing 2-Hydroxy-6-methoxyisonicotinic acid moieties | Methyl 2-hydroxy-6-methoxyisonicotinate | Used as a starting material for further complexation reactions. | Demonstrates the utility of hydroxy-substituted this compound derivatives as ligands. | dergipark.org.trdergipark.org.tr |

Chemical Reactivity and Derivatization of 2 Methoxyisonicotinic Acid

Functional Group Transformations of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle that can undergo numerous transformations to yield a variety of derivatives. These reactions are fundamental in organic synthesis and are often employed to create esters, amides, and other related compounds. For 2-methoxyisonicotinic acid, the carboxyl group can be readily converted into acyl chlorides, esters, and amides. chemicalbook.com Furthermore, it can be reduced to a primary alcohol. chemicalbook.com

Esterification: The reaction of this compound with an alcohol in the presence of an acid catalyst results in the formation of an ester. This process, known as Fischer esterification, is a reversible reaction. libretexts.orgmasterorganicchemistry.com To favor the formation of the product, an excess of the alcohol is typically used, or the water generated during the reaction is removed. libretexts.org

Amide Formation: The direct conversion of this compound to an amide can be challenging because the basic nature of amines tends to deprotonate the carboxylic acid, forming an unreactive carboxylate salt. jackwestin.comyoutube.com To overcome this, activating agents such as dicyclohexylcarbodiimide (B1669883) (DCC) are often used to facilitate the reaction between the carboxylic acid and an amine. jackwestin.comyoutube.com

Acyl Chloride Formation: Carboxylic acids can be converted to more reactive acyl chlorides by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. This transformation is a common step in the synthesis of esters and amides, as acyl chlorides are more susceptible to nucleophilic attack.

Reduction to Alcohol: Strong reducing agents, most notably lithium aluminum hydride (LiAlH₄), can reduce the carboxylic acid group of this compound to a primary alcohol, yielding (2-methoxypyridin-4-yl)methanol.

Table 1: Key Transformations of the Carboxylic Acid Group

| Transformation | Reagents | Product Functional Group |

| Esterification | Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄) | Ester (-COOR') |

| Amide Formation | Amine (R'₂NH), Activating Agent (e.g., DCC) | Amide (-CONR'₂) |

| Acyl Chloride Formation | Thionyl Chloride (SOCl₂) or Oxalyl Chloride | Acyl Chloride (-COCl) |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol (-CH₂OH) |

Reactions Involving the Methoxy (B1213986) Group on the Pyridine (B92270) Ring

The methoxy group (-OCH₃) on the pyridine ring is an ether linkage and is generally stable. However, it can be cleaved under specific, often harsh, conditions to yield the corresponding pyridinol (a hydroxyl-substituted pyridine). This reaction typically requires strong acids, such as hydrobromic acid (HBr), or potent Lewis acids like boron tribromide (BBr₃). The cleavage of aryl methyl ethers is a standard transformation in organic synthesis, often used as a deprotection step. For instance, BBr₃ is effective for demethylations in dichloromethane, even at low temperatures. chemicalforums.com Pyridine hydrochloride can also be used for the deprotection of methoxy aromatics under high heat. chemicalforums.com Selective cleavage of a methoxy group adjacent to a hydroxyl group can also be achieved through a radical hydrogen abstraction mechanism. nih.gov

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Core

The pyridine ring exhibits a distinct reactivity pattern compared to benzene (B151609) due to the presence of the electronegative nitrogen atom. This influences its susceptibility to both electrophilic and nucleophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution (EAS): The pyridine ring is significantly deactivated towards electrophilic attack. masterorganicchemistry.com The nitrogen atom withdraws electron density from the ring, making it less nucleophilic. masterorganicchemistry.com Furthermore, the nitrogen's lone pair can act as a base, reacting with the acid catalysts typically required for EAS, which further deactivates the ring. In this compound, the deactivating effect is compounded by the electron-withdrawing carboxylic acid group. While the methoxy group is typically an activating, ortho-, para-director, its influence is generally insufficient to overcome the strong deactivation by the ring nitrogen and the carboxyl group. Consequently, electrophilic aromatic substitution on this compound is difficult and requires forcing conditions. reddit.com

Nucleophilic Aromatic Substitution (SₙAr): In contrast to its resistance to electrophilic attack, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para (positions 2, 4, and 6) to the nitrogen atom. stackexchange.comwikipedia.orgquora.comyoutube.com The presence of electron-withdrawing groups, such as the carboxylic acid, further activates the ring for this type of reaction. wikipedia.org For a substitution to occur, a good leaving group (like a halide) must be present at one of these activated positions. In such a scenario, a nucleophile can attack the carbon atom bearing the leaving group, forming a stabilized anionic intermediate (a Meisenheimer complex), before expelling the leaving group to yield the substituted product. stackexchange.comnih.gov The stability of this intermediate is enhanced because the negative charge can be delocalized onto the electronegative nitrogen atom. stackexchange.comquora.com

Table 2: Comparison of Aromatic Substitution Reactions

| Reaction Type | Reactivity of this compound | Preferred Position of Attack | Influencing Factors |

| Electrophilic (EAS) | Highly Deactivated | Position 3 or 5 (if reaction occurs) | Nitrogen atom and carboxylic acid group are strongly electron-withdrawing. Methoxy group is activating but its effect is weaker. |

| Nucleophilic (SₙAr) | Activated (requires leaving group) | Positions 2, 6 (ortho/para to N) | Nitrogen atom and carboxylic acid group are electron-withdrawing, stabilizing the negative intermediate. |

Derivatization Reactions for Enhanced Analytical Detection

To improve the detection and quantification of this compound using techniques like High-Performance Liquid Chromatography (HPLC), derivatization is often employed. This process involves chemically modifying the analyte to attach a chromophore or fluorophore, thereby enhancing its response to UV-Visible or fluorescence detectors. nih.govlibretexts.org

Pre-column derivatization involves reacting the analyte with a labeling reagent before it is injected into the HPLC system. This approach is widely used to improve the sensitivity and selectivity of an analysis. bohrium.comactascientific.com For carboxylic acids, which often lack a strong chromophore, derivatization is necessary to achieve low detection limits. researchgate.net The reaction typically converts the carboxylic acid into a highly absorbing or fluorescent ester or amide. libretexts.org A variety of reagents are available for this purpose, often requiring an activator to facilitate the reaction under mild conditions. nih.gov

Table 3: Selected Pre-column Derivatization Reagents for Carboxylic Acids

| Reagent Class | Example Reagent | Detection Method | Comments |

| Alkyl Halides | p-Bromophenacyl Bromide (BPB) | UV (254 nm) | Forms strongly absorbing phenacyl esters. libretexts.org |

| Fluorescent Alkyl Halides | 9-Chloromethyl Anthracene | Fluorescence (Ex: 365 nm, Em: 410 nm) | Reacts to form highly fluorescent esters, enabling sensitive detection. oup.com |

| Fluorescent Diazoalkanes | 1-Pyrenyldiazomethane (PDAM) | Fluorescence | Reacts without a catalyst but can be unstable. thermofisher.com |

| Amine Reagents (with activator) | 4-Bromo-N-methylbenzylamine (4-BNMA) | LC-MS/MS | Used with a carbodiimide (B86325) activator (EDC) for amide coupling. nih.gov |

In post-column derivatization, the analyte is first separated on the HPLC column in its native form and then mixed with a reagent in a post-column reactor before reaching the detector. actascientific.com This technique is advantageous as it avoids potential issues with multiple derivatized products or reagent interference with the chromatographic separation. The key requirements for a post-column reaction are that it must be rapid and complete to minimize band broadening. While highly common for the analysis of amino acids with reagents like ninhydrin (B49086) or o-phthalaldehyde (B127526) (OPA), its application for carboxylic acids is less frequent but follows the same principles. actascientific.comresearchgate.net A notable example is the analysis of cannabinoid acids using a post-column reaction with Fast Blue Salt reagent. chromatographyonline.com

For the separation and analysis of chiral carboxylic acids, chiral derivatization reagents are employed. These reagents are themselves enantiomerically pure and react with the racemic analyte to form a pair of diastereomers. Since diastereomers have different physical properties, they can be separated on a standard, non-chiral HPLC column. Fluorescent chiral derivatization reagents are particularly useful as they allow for highly sensitive detection of the separated diastereomers. rsc.org The reaction typically involves forming diastereomeric amides, which can be resolved using reversed-phase HPLC. rsc.orgtcichemicals.com

Table 4: Examples of Fluorescent Chiral Derivatization Reagents

| Reagent Name | Abbreviation | Excitation λ (nm) | Emission λ (nm) |

| (S)-(+)-4-(N,N-Dimethylaminosulfonyl)-7-(3-aminopyrrolidin-1-yl)-2,1,3-benzoxadiazole | (S)-(+)-DBD-APy | 470 | 580 |

| 4-(Aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole | ABD-F | ~470 | ~585 |

| 4-Nitro-7-(N-piperazino)-2,1,3-benzoxadiazole | NBD-PZ | ~470 | ~540 |

Data sourced from a study on diastereomers formed with naproxen. rsc.org

Hydrazone and Hydrazide Formation for Analytical Purposes

Following a comprehensive search of available scientific literature, no specific research findings or established methods concerning the formation of hydrazones and hydrazides from this compound for analytical purposes could be identified. The existing body of research primarily focuses on the derivatization of isonicotinic acid hydrazide (isoniazid) and other nicotinic acid derivatives.

While the formation of hydrazones and hydrazides is a common chemical reaction for analytical derivatization, allowing for enhanced detection and quantification of target molecules, specific applications and detailed research findings for this compound in this context are not documented in the reviewed sources.

Therefore, no data tables or detailed research findings on the hydrazone and hydrazide formation of this compound for analytical purposes can be provided at this time.

Applications in Organic Synthesis and Material Science

2-Methoxyisonicotinic Acid as a Key Synthetic Building Block

This compound and its derivatives are recognized as important intermediates and building blocks for creating a range of organic compounds. google.comwipo.int Its utility is demonstrated in the synthesis of complex pharmaceutical intermediates, such as in the practical synthesis of S1P receptor 1 agonists, where a derivative, 2-cyclopentyl-6-methoxyisonicotinic acid, serves as a key intermediate. researchgate.netacs.orgresearchgate.netlookchem.com The synthesis of this intermediate can be achieved through methods like the Guareschi–Thorpe reaction, highlighting the adaptability of this structural core. acs.orgresearchgate.net

The functional groups on this compound offer multiple reaction pathways. The carboxylic acid group can be readily converted into other functionalities, while the pyridine (B92270) ring itself can be part of more elaborate molecular architectures. smolecule.com For instance, a closely related compound, 2-chloro-6-methoxyisonicotinic acid, is used to generate an acyl azide (B81097), a reactive intermediate that can participate in further coupling reactions to build complex heterocyclic systems. nih.govrsc.org This versatility makes it a fundamental component in the construction of targeted molecules with specific functions.

Table 1: Key Synthetic Transformations of this compound Derivatives

| Starting Material | Reagent(s) | Product Type | Application | Source(s) |

|---|---|---|---|---|

| 2-chloro-6-methoxyisonicotinic acid | Diphenylphosphoryl azide | Acyl azide | Intermediate for heterocycle synthesis | nih.govrsc.org |

| This compound | Isobutyl chloroformate, Aniline | Amide | General organic synthesis | google.com |

Construction of Complex Heterocyclic Systems

The structure of this compound is particularly well-suited for the synthesis of intricate heterocyclic compounds, which are central to many areas of chemical and pharmaceutical research.

Synthesis of Pyridone Derivatives

The 2-pyridone structure is a significant core in many biologically active molecules. researchgate.net Methodologies for creating this heterocyclic system often involve cyclization reactions. scielo.org.mx Research has demonstrated that 4-alkoxy-2-pyridones are valuable building blocks for further heterocyclic synthesis, and procedures have been developed for their selective N-alkylation to produce compounds like 4-methoxy-1-methyl-2-pyridone. researchgate.net While not always starting directly from this compound, these syntheses underscore the importance of the methoxy-pyridone framework in constructing more complex molecules. The general synthetic approaches to 2-pyridones often involve the condensation of acyclic systems or transformations from other heterocyclic precursors. researchgate.net

Integration into Macrocyclic Compounds (e.g., Phthalocyanines)

Macrocyclic compounds, large ring-like molecules, have unique properties that make them useful in various applications, from therapeutics to materials science. mdpi.com Pyridine derivatives, including those related to this compound, can be incorporated as substituents onto the periphery of large macrocycles like phthalocyanines. dergipark.org.tr

Phthalocyanines are large, aromatic macrocycles known for their intense color and high thermal and chemical stability. dergipark.org.trindexacademicdocs.org A study detailed the successful synthesis of novel zinc(II) phthalocyanines that incorporate a 2-hydroxy-6-methoxyisonicotinic acid moiety on their periphery. dergipark.org.tr These substituted phthalocyanines were synthesized through aromatic nucleophilic substitution reactions of phthalonitriles containing the pyridine derivative. dergipark.org.tr The inclusion of such substituents is crucial as it can modify the properties of the phthalocyanine, such as its solubility. dergipark.org.tr While unsubstituted phthalocyanines are generally insoluble in common solvents, adding functional groups can enhance their solubility, for instance in alkaline aqueous solutions, which is critical for certain applications. dergipark.org.tr

Precursors for Advanced Organic Materials

The same properties that make this compound a useful building block in synthesis also make it a valuable precursor for advanced organic materials. The resulting complex molecules, such as the substituted phthalocyanines, have applications in material science.

Phthalocyanines are known to have a wide range of applications, including as dyes and pigments, in molecular solar cells, as chemical sensors, and as semiconductors for organic field-effect transistors. dergipark.org.tr The ability to tune the properties of phthalocyanines by adding substituents like pyridine derivatives is key to their function. dergipark.org.trwikipedia.org For example, the synthesized zinc phthalocyanines containing the methoxyisonicotinic acid derivative showed solubility in alkaline water and exhibited monomeric behavior in solvents like DMSO and DMF, which is important for processing and application. dergipark.org.tr The electronic properties of such large, conjugated systems make them suitable for use in photovoltaics and as catalysts. wikipedia.org The incorporation of specific functional groups derived from precursors like this compound allows for the fine-tuning of these electronic and physical properties. wikipedia.org

Medicinal Chemistry and Biological Activity Investigations of 2 Methoxyisonicotinic Acid Scaffolds

Design and Synthesis of Bioactive 2-Methoxyisonicotinic Acid Derivatives

The synthesis of bioactive derivatives of this compound often involves modifications at various positions of the pyridine (B92270) ring to optimize pharmacological activity, selectivity, and pharmacokinetic properties. A common strategy involves the use of commercially available or synthetically accessible starting materials, such as 2-chloro-6-methoxyisonicotinic acid, which can undergo a variety of chemical transformations.

For instance, in the development of sphingosine (B13886) 1-phosphate receptor 2 (S1PR2) ligands, 2-chloro-6-methoxyisonicotinic acid was utilized as a key intermediate. The synthetic approach involved reacting it with diphenylphosphoryl azide (B81097) to generate an azide intermediate. This intermediate was then converted to an isocyanate, which was subsequently reacted with a pyrazolopyridine derivative to yield the final bioactive compounds. ull.es Another synthetic route involved the condensation of 2-chloro-6-methoxyisonicotinic acid with a suitable amine in the presence of a coupling agent like PyBOP, followed by cyclization to form oxadiazole derivatives. ull.es

In the pursuit of non-steroidal mineralocorticoid receptor (MR) antagonists, derivatives of the closely related 2-methoxynicotinic acid have been synthesized. One successful approach involved a Suzuki cross-coupling reaction between a chiral chloropyrazoline and an appropriate boronic acid or boronate ester. nih.gov An alternative condensation route has also been employed, reacting an α,β-unsaturated ketone with a hydrazine (B178648) derivative in the presence of a base to yield the nicotinic acid derivative. nih.gov

Furthermore, the synthesis of various heterocyclic systems incorporating the this compound moiety has been explored. For example, the cyclization of hydrazinecarbothioamide derivatives derived from isonicotinic acid hydrazide has led to the formation of 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles with potential biological activities. pensoft.net These synthetic strategies highlight the versatility of the this compound scaffold in generating a library of diverse compounds for biological screening.

Structure-Activity Relationship (SAR) Studies of Related Scaffolds

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of a lead compound. For derivatives of isonicotinic acid and related scaffolds, SAR investigations have provided valuable insights into the structural requirements for various biological activities.

In the context of anticancer activity , SAR studies of isoniazid (B1672263) derivatives have shown that the number, position, and type of substituents on the aromatic ring are critical for cytotoxicity. The presence of a hydroxyl group on a benzene (B151609) ring attached to the hydrazone moiety, particularly in the ortho position, was found to be important for anticancer activity. researchgate.net For other isonicotinic acid hydrazide derivatives, the presence of 4-chlorophenyl and 4-bromophenyl substituents was essential for significant cytotoxic activity against several human cancer cell lines. pensoft.net

Regarding anti-inflammatory properties , studies on nicotinic acid derivatives have revealed key structural features for activity. For certain pyrimidine (B1678525) derivatives, the presence of a phenyl or p-methoxyphenyl group at the C-4 position and a phenyl, p-chlorophenyl, or p-tolyl group at the C-6 position resulted in notable anti-inflammatory effects. psu.edu Conversely, the introduction of a heterocyclic moiety at the C-4 position was found to reduce activity. psu.edu

In the development of mineralocorticoid receptor antagonists , SAR studies on pyrazoline-based derivatives of 2-methoxynicotinic acid demonstrated that the introduction of a nitrogen atom into the cyano-phenyl or benzoic acid moieties could improve MR potency and selectivity over the progesterone (B1679170) receptor (PR). ull.esresearchgate.net Specifically, a 2-methoxynicotinic acid derivative showed enhanced MR potency and over 500-fold selectivity against PR. nih.gov

For antimicrobial activity , quantitative SAR studies on 2-substituted isonicotinic acid hydrazides have indicated that the reactivity of the pyridine nitrogen atom is essential for their biological action against Mycobacterium tuberculosis. nih.gov The electronic and steric properties of the substituent at the 2-position significantly influence this reactivity and, consequently, the antibacterial activity. nih.gov

These SAR studies underscore the importance of systematic structural modifications to the isonicotinic acid scaffold to fine-tune the desired biological activity and selectivity.

Exploration of Therapeutic Areas and Pharmacological Effects

Antimicrobial and Anti-inflammatory Properties

Derivatives of isonicotinic acid, the parent structure of this compound, have a well-established history in antimicrobial research, most notably with the antitubercular drug isoniazid. mdpi.com Research has continued to explore the antimicrobial potential of this scaffold. For instance, quantitative structure-activity relationship studies have been conducted on 2-substituted isonicotinic acid hydrazides to understand their tuberculostatic mechanism, suggesting that the reactivity of the pyridine nitrogen is crucial for their activity against Mycobacterium tuberculosis. nih.gov Pyridine derivatives, in general, have shown significant antimicrobial activity against various pathogens. mdpi.com

In the realm of anti-inflammatory research, isonicotinic acid derivatives have demonstrated significant potential. Studies have shown that certain derivatives can inhibit the production of inflammatory mediators. For example, some isonicotinic acid-derived 1,3,4-oxadiazoles have exhibited potent anti-inflammatory activity. researchgate.net Molecular docking studies suggest that the anti-inflammatory effect of some isonicotinoyl compounds may be linked to their ability to inhibit the cyclooxygenase-2 (COX-2) enzyme. researchgate.net The pyridine nitrogen of these derivatives can form crucial hydrogen bonds with key amino acid residues like Arg121 and Tyr356 in the COX-2 active site. researchgate.net Furthermore, research on nicotinic acid derivatives has identified compounds with significant anti-inflammatory activity, comparable to standard drugs like ibuprofen, by inhibiting the production of nitric oxide and pro-inflammatory cytokines such as TNF-α and IL-6. nih.gov

The following table summarizes the anti-inflammatory activity of selected nicotinic acid derivatives:

| Compound | Nitrite (B80452) Inhibition (%) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

| 4d | 86.109 ± 0.51 | - | - |

| 4f | - | - | - |

| 4g | - | - | - |

| 4h | - | Comparable to Ibuprofen | Comparable to Ibuprofen |

| 5b | 119.084 ± 0.09 | Comparable to Ibuprofen | Comparable to Ibuprofen |

| Ibuprofen | - | - | - |

| Data sourced from a study on nicotinic acid derivatives. nih.gov The table shows the potent nitrite inhibition by compounds 4d and 5b, and the comparable cytokine inhibition by compounds 4h and 5b relative to ibuprofen. |

Anticancer Activity of Isonicotinic Acid Derivatives

The isonicotinic acid scaffold has been investigated for its potential in developing novel anticancer agents. mdpi.com A series of isoniazid derivatives, which are hydrazides of isonicotinic acid, have demonstrated potent cytotoxic activity against various human cancer cell lines. researchgate.net Structure-activity relationship studies revealed that the positioning of substituents on the aromatic ring is critical for their biological effect. researchgate.net

Furthermore, hybrid molecules incorporating the isonicotinic acid moiety have shown promise. For example, a series of 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles derived from isonicotinic acid hydrazide were synthesized and screened for their in vitro anticancer activity. pensoft.net Several of these compounds exhibited significant cytotoxicity against a panel of human cancer cell lines, with some Mannich bases derived from the triazoles showing particularly potent activity. pensoft.net For instance, one such derivative demonstrated more potent cytotoxic activity against a gastric cancer cell line than the standard drug CHS 828. pensoft.net The presence of 4-chlorophenyl and 4-bromophenyl substituents was found to be crucial for the anticancer activity of these derivatives. pensoft.net

The anticancer potential of ruthenium complexes bearing isonicotinic acid-based ligands has also been explored. While the incorporation of these ligands into a Ru(η5-C5H5) scaffold did not significantly enhance cytotoxicity compared to the precursor complex, the studies provide a basis for future development of metal-based therapeutics.

The following table presents the cytotoxic activity of selected isonicotinic acid hydrazide derivatives against a gastric cancer cell line:

| Compound | IC50 (µM) against NUGC |

| 6j | - |

| 6m | 0.021 |

| 6p | - |

| CHS 828 (standard) | 0.025 |

| Data from a study on isonicotinic acid hydrazide derivatives. pensoft.net The table highlights the potent anticancer activity of compound 6m. |

Neurological Disorder Research

The this compound scaffold and its parent structures have been implicated in research targeting neurological disorders. 5-Amino-2-methoxyisonicotinic acid is considered a valuable building block in the synthesis of therapeutic agents for neurological conditions. researchgate.net Derivatives of nicotinic acid have been explored for their potential in treating neurological disorders, among other diseases. chemimpex.com Research has also pointed to the neuroprotective properties of certain isonicotinic acid derivatives, suggesting their potential in modulating neurological pathways.

The broader class of D-amino acid derivatives, which can be seen as related to the core structure, has been a subject of intense research in neuroscience. These compounds are known to interact with the N-methyl-D-aspartate (NMDA) receptor, which plays a critical role in various neurological functions and disorders such as Alzheimer's disease and schizophrenia. acs.org

Mineralocorticoid Receptor Antagonism and Related Studies

A significant area of investigation for this compound derivatives has been in the development of non-steroidal mineralocorticoid receptor (MR) antagonists. The MR is a key regulator of blood pressure and electrolyte balance, and its antagonists are used in the treatment of hypertension and heart failure. mdpi.com

Researchers have identified highly potent and selective non-steroidal MR antagonists based on the 2-methoxynicotinic acid scaffold. nih.gov One particularly promising compound, (R)-6-(1-(4-cyano-3-methylphenyl)-5-cyclopentyl-4,5-dihydro-1H-pyrazol-3-yl)-2-methoxynicotinic acid, was identified as a potent MR antagonist with an IC50 of 4.5 nM. nih.govnih.gov This compound exhibited over 500-fold selectivity for the MR over the progesterone receptor and other related nuclear hormone receptors. nih.govnih.gov It also demonstrated improved solubility and pharmacokinetic properties suitable for oral administration. nih.gov In vivo studies in rats confirmed its efficacy as an MR antagonist, as evidenced by a significant increase in the urinary Na+/K+ ratio. nih.gov

The design of these antagonists often involves creating a molecule that can effectively bind to the MR ligand-binding domain. The 2-methoxynicotinic acid moiety plays a crucial role in the activity and selectivity of these compounds. ull.esresearchgate.net

The following table summarizes the properties of a key 2-methoxynicotinic acid-based MR antagonist:

| Compound | MR IC50 (nM) | PR Selectivity |

| (R)-14c | 4.5 | >500-fold |

| Data sourced from the identification of (R)-6-(1-(4-cyano-3-methylphenyl)-5-cyclopentyl-4,5-dihydro-1H-pyrazol-3-yl)-2-methoxynicotinic acid. nih.govnih.gov The table showcases the high potency and selectivity of this derivative. |

Antiviral Activity Investigations

The isonicotinic acid scaffold, a pyridine ring with a carboxyl group at the 4-position, and its derivatives have been a subject of interest in the development of novel antiviral agents. The inclusion of a methoxy (B1213986) group at the 2-position, creating this compound, can significantly influence the molecule's electronic properties, lipophilicity, and binding interactions with biological targets. Research into the antiviral potential of this scaffold has explored its efficacy against a range of viruses, including influenza viruses, human immunodeficiency virus (HIV), and severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2).

One notable isonicotinic acid derivative, enisamium (B1194652) iodide, has been approved for clinical use in several countries for the treatment of influenza. nih.gov Studies have demonstrated its ability to inhibit the replication of multiple influenza A virus subtypes, such as seasonal H1N1, the 2009 pandemic H1N1, seasonal H3N2, and the zoonotic H5N1 and H7N9 strains. nih.gov Its activity also extends to influenza B viruses and a neuraminidase inhibitor-resistant variant. nih.gov

In the context of HIV, derivatives of the related 2-aminonicotinic acid have shown promise. Specifically, 2-(arylamino)-6-(trifluoromethyl)nicotinic acid derivatives have been identified as dual inhibitors of HIV-1 reverse transcriptase (RT). mdpi.com Furthermore, a series of 4-(phenylamino)thieno[2,3-b]pyridine derivatives have been synthesized and shown to possess anti-HIV activity. rsc.org

The emergence of SARS-CoV-2 has spurred investigations into various chemical scaffolds, including those containing nicotinic acid. Glycyrrhizin (B1671929) derivatives acylated with nicotinic acid have demonstrated inhibitory activity against both HIV-1 pseudoviruses and SARS-CoV-2. mdpi.com This suggests the potential for broad-spectrum antiviral activity for compounds incorporating the nicotinic acid moiety. mdpi.com

The following table summarizes the antiviral activity of various derivatives related to the this compound scaffold.

| Compound Class | Target Virus(es) | Key Findings |

| Enisamium (Isonicotinic acid derivative) | Influenza A (H1N1, H3N2, H5N1, H7N9), Influenza B | Inhibits viral replication at concentrations significantly lower than cytotoxic levels. nih.gov |

| 2-(Arylamino)-6-(trifluoromethyl)nicotinic acid derivatives | HIV-1 | Act as dual inhibitors of reverse transcriptase. mdpi.com |

| 4-(Phenylamino)thieno[2,3-b]pyridine derivatives | HIV | Exhibit anti-HIV activity. rsc.org |

| Glycyrrhizin nicotinate (B505614) derivatives | HIV-1, SARS-CoV-2 | Inhibit viral replication with activity comparable to control drugs in vitro. mdpi.com |

Mechanistic Studies of Biological Activity

Understanding the mechanism of action is crucial for the development of effective antiviral drugs. For derivatives of the isonicotinic acid scaffold, mechanistic studies have pointed towards interference with various stages of the viral life cycle.

Time-of-addition experiments with the anti-influenza agent enisamium suggest that it targets an early stage of the viral life cycle. When the compound was added up to four hours after viral inoculation, it resulted in a significant reduction in virus titers, indicating a potential interference with viral entry or early replication steps. nih.gov

In the case of the anti-HIV 2-(arylamino)-6-(trifluoromethyl)nicotinic acid derivatives, the mechanism has been identified as the dual inhibition of the HIV-1 reverse transcriptase enzyme. mdpi.com This enzyme is critical for the conversion of the viral RNA genome into DNA, a necessary step for integration into the host cell's genome.

For the glycyrrhizin nicotinate derivatives active against HIV and SARS-CoV-2, time-dependence studies of their inhibitory activity on HIV pseudovirus infection indicated that these compounds likely interfere with the process of viral entry into the target cell. mdpi.com The surface glycoproteins of both HIV and coronaviruses play a crucial role in viral entry, and it is hypothesized that these nicotinic acid derivatives may interact with these proteins. mdpi.com

The table below outlines the proposed mechanisms of action for these related antiviral compounds.

| Compound Class | Proposed Mechanism of Action | Target Virus(es) |

| Enisamium (Isonicotinic acid derivative) | Inhibition of an early stage of the viral life cycle. nih.gov | Influenza Viruses |

| 2-(Arylamino)-6-(trifluoromethyl)nicotinic acid derivatives | Dual inhibition of reverse transcriptase. mdpi.com | HIV-1 |

| Glycyrrhizin nicotinate derivatives | Interference with viral entry into the host cell. mdpi.com | HIV-1, SARS-CoV-2 |

Advanced Spectroscopic Characterization Techniques for 2 Methoxyisonicotinic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR spectroscopy of 2-methoxyisonicotinic acid is expected to reveal four distinct signals, corresponding to the three aromatic protons on the pyridine (B92270) ring and the three protons of the methoxy (B1213986) group. The acidic proton of the carboxyl group is often broad and may exchange with deuterium (B1214612) in deuterated solvents, sometimes rendering it invisible or shifted over a wide range.

The pyridine ring protons (H-3, H-5, and H-6) will appear in the aromatic region of the spectrum. Their specific chemical shifts are influenced by the electronic effects of the electron-withdrawing carboxylic acid group and the electron-donating methoxy group. The methoxy group protons will appear as a sharp singlet in the upfield region.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

|---|---|---|---|

| -OCH₃ | 3.8 – 4.0 | Singlet (s) | N/A |

| H-3 | 7.2 – 7.4 | Singlet (s) or Doublet (d) | J ≈ 1-2 Hz (if coupled to H-5) |

| H-5 | 7.7 – 7.9 | Doublet of Doublets (dd) | J ≈ 5-6 Hz, J ≈ 1-2 Hz |

| H-6 | 8.1 – 8.3 | Doublet (d) | J ≈ 5-6 Hz |

| -COOH | 10.0 – 13.0 | Broad Singlet (br s) | N/A |

Note: Predicted values are based on standard chemical shift tables and substituent effects on pyridine rings. Actual experimental values may vary based on solvent and concentration.

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of the molecule. For this compound, seven distinct signals are expected, one for each of the seven carbon atoms in its unique chemical environment. The chemical shifts are influenced by hybridization and the electronegativity of attached atoms. The carbonyl carbon of the carboxylic acid is typically the most downfield signal, while the methoxy carbon is found significantly upfield.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -OCH₃ | 50 – 55 |

| C-3 | 105 – 110 |

| C-5 | 115 – 120 |

| C-4 | 140 – 145 |

| C-6 | 148 – 152 |

| C-2 | 160 – 165 |

| -COOH | 165 – 170 |

Note: Predicted values are based on established chemical shift ranges for substituted pyridines and carboxylic acids.

Two-dimensional (2D) NMR techniques are invaluable for making unambiguous assignments of ¹H and ¹³C signals by revealing correlations between nuclei. nih.gov

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between scalar-coupled protons. For this compound, a cross-peak between the H-5 and H-6 signals would be expected, confirming their ortho relationship. A weaker, long-range coupling might also be observed between H-3 and H-5.

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment identifies carbons that are directly attached to protons. nih.gov It would show cross-peaks connecting the ¹H signals of the methoxy, H-3, H-5, and H-6 protons to their corresponding ¹³C signals, allowing for definitive assignment of the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. nih.gov It is particularly useful for identifying quaternary (non-protonated) carbons. For instance, the methoxy protons (-OCH₃) would show an HMBC correlation to the C-2 carbon. The H-3 proton would show correlations to C-2, C-4, and C-5, while the H-5 proton would show correlations to C-3, C-4, and the carboxylic carbon, confirming the substitution pattern.

Vibrational Spectroscopy: FT-IR and Raman Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of molecular bonds. These methods are excellent for identifying the functional groups present in a molecule. The FT-IR and Raman spectra are often complementary, as some vibrational modes may be more active in one technique than the other.

For this compound, key vibrational modes include the O-H stretch of the carboxylic acid, the C=O carbonyl stretch, C-O stretches, aromatic ring vibrations, and C-H stretches.

Table 3: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|---|

| O-H stretch | Carboxylic Acid | 2500 – 3300 | Broad, Strong |

| C-H stretch (aromatic) | Pyridine Ring | 3000 – 3100 | Medium |

| C-H stretch (aliphatic) | Methoxy Group | 2850 – 3000 | Medium |

| C=O stretch | Carboxylic Acid | 1700 – 1730 | Strong, Sharp |

| C=C, C=N stretch | Pyridine Ring | 1400 – 1600 | Medium-Strong (multiple bands) |

| C-O stretch | Carboxylic Acid / Ether | 1200 – 1300 | Strong |

| O-H bend | Carboxylic Acid | 1350 – 1450 | Medium |

| C-H bend (out-of-plane) | Pyridine Ring | 700 – 900 | Strong |

Electronic Spectroscopy: UV-Vis Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The absorption maxima (λ_max) are characteristic of the chromophores—the light-absorbing parts of a molecule—present.

The UV-Vis spectrum of this compound is dominated by electronic transitions within the conjugated pyridine ring system. The parent compound, isonicotinic acid, exhibits absorption maxima around 214 nm and 264 nm. sielc.com These are attributed to π → π* transitions. The introduction of the methoxy group (-OCH₃), an auxochrome with non-bonding electrons, is expected to cause a bathochromic (red) shift, moving the absorption maxima to slightly longer wavelengths due to the extension of the conjugated system through resonance. A weaker n → π* transition, associated with the non-bonding electrons on the carbonyl oxygen and the methoxy oxygen, may also be observed at a longer wavelength.

Table 4: Predicted UV-Vis Absorption Maxima for this compound

| Electronic Transition | Expected λ_max (nm) | Chromophore |

|---|---|---|

| π → π | ~220 – 230 | Pyridine Ring |

| π → π | ~270 – 280 | Pyridine Ring / Carbonyl |

| n → π* | >300 | Carbonyl / Methoxy Oxygen |

Note: Values are predicted based on the known spectrum of isonicotinic acid and the typical effects of an auxochromic substituent. sielc.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern. The molecular formula of this compound is C₇H₇NO₃, with a molecular weight of approximately 153.14 g/mol . nih.gov

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z = 153. The molecule would then undergo characteristic fragmentation. Common fragmentation pathways for aromatic carboxylic acids include the loss of small, stable neutral molecules or radicals. libretexts.org

Table 5: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| 153 | [C₇H₇NO₃]⁺˙ (Molecular Ion) | N/A |

| 136 | [M - OH]⁺ | ·OH (17) |

| 122 | [M - OCH₃]⁺ | ·OCH₃ (31) |

| 108 | [M - COOH]⁺ | ·COOH (45) |

| 94 | [M - COOH - CH₂]⁺ or [M - OCH₃ - CO]⁺ | ·COOH + CH₂ (59) or ·OCH₃ + CO (59) |

| 78 | [C₅H₄N]⁺ (Pyridyl cation) | ·OCH₃ + CO₂ (75) |

Note: The relative abundance of each fragment depends on its stability.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique employed to determine the mass percentages of the constituent elements (primarily carbon, hydrogen, and nitrogen) within a sample of this compound. This method provides a crucial verification of the compound's empirical formula and is a primary indicator of its purity. The technique involves the complete combustion of a precisely weighed sample in an oxygen-rich atmosphere. The resulting combustion gases, such as carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (which are subsequently reduced to N₂), are quantitatively measured. From these measurements, the percentage composition of each element in the original sample is calculated.

The molecular formula for this compound is C₇H₇NO₃. nih.govchemspider.com Based on this formula, the theoretical elemental composition can be calculated with a molecular weight of approximately 153.14 g/mol . nih.gov3wpharm.com For a synthesized batch of this compound to be considered pure, the experimentally determined percentages of carbon, hydrogen, and nitrogen must closely align with these theoretical values, typically within a margin of ±0.4%. Significant deviation from the calculated values would suggest the presence of impurities, residual solvents, or an incorrect molecular structure. Therefore, elemental analysis serves as a cornerstone for validating the identity and purity of newly synthesized or commercial batches of the compound before their use in further research or synthetic applications.

The expected results from an elemental analysis of a pure sample of this compound are compared with the theoretical values in the table below.

Table 1: Elemental Composition of this compound

| Element | Theoretical Value (%) |

| Carbon (C) | 54.90% |

| Hydrogen (H) | 4.61% |

| Nitrogen (N) | 9.15% |

| Oxygen (O) | 31.34% |

Note: The theoretical percentages are calculated based on the molecular formula C₇H₇NO₃. Experimental values for a pure sample are expected to be in close agreement.

Computational and Theoretical Chemistry Studies of 2 Methoxyisonicotinic Acid

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a target protein. nih.govmdpi.com It is a critical tool in structure-based drug design for screening virtual libraries of compounds and understanding the molecular basis of ligand-protein interactions. scispace.comscienceopen.com

The process involves placing the ligand in the active site of the protein and using a scoring function to estimate the binding affinity for different poses. mdpi.com A lower binding energy score typically indicates a more stable and favorable interaction. researchgate.net

A key output of molecular docking simulations is the predicted binding affinity, often expressed as a binding energy in kcal/mol. arxiv.orgmdpi.com This value estimates the strength of the interaction between the ligand and the protein. nih.gov A more negative binding energy suggests a stronger binding affinity.

For example, in a docking study of the closely related 2-chloro-6-methoxyisonicotinic acid (CMPC) against the enoyl-acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis, a key enzyme in fatty acid synthesis, the compound showed a strong predicted binding affinity. tandfonline.comnih.gov This suggests that the molecule fits well within the enzyme's active site and forms favorable interactions.

| Ligand | Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) |

|---|---|---|---|

| 2-chloro-6-methoxyisonicotinic acid | Enoyl-acyl carrier protein reductase (InhA) | 4DQU | -7.1 |

Source: Data from a study on a closely related analogue. tandfonline.com

Molecular recognition refers to the specific non-covalent interactions between a ligand and a protein's active site that stabilize the complex. mdpi.com These interactions include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. nih.gov Docking simulations provide a detailed, atomic-level view of these interactions. mdpi.com

In the docking simulation of 2-chloro-6-methoxyisonicotinic acid with the InhA enzyme, the analysis revealed several key interactions:

Hydrogen Bonding: The carboxylic acid group of the ligand formed a crucial hydrogen bond with the hydroxyl group of the TYR 158 amino acid residue in the active site. This type of interaction is often critical for anchoring a ligand within the binding pocket. tandfonline.com

This detailed analysis of active site interactions helps to explain the predicted binding affinity and provides a rational basis for designing new derivatives with potentially improved potency. nih.gov

Reactivity and Reaction Mechanism Predictions

The reactivity of pyridine (B92270) derivatives such as this compound is significantly influenced by the electronic effects of the substituents on the pyridine ring. canterbury.ac.nzwikipedia.org The nitrogen atom in the pyridine ring is inherently electron-withdrawing, which affects the electron density distribution across the aromatic system. wikipedia.org Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the reactivity of such molecules.

A DFT study on the closely related compound, 2-chloro-6-methoxypyridine-4-carboxylic acid, offers valuable insights into the probable reactivity of this compound. tandfonline.com By calculating various molecular properties and reactivity descriptors, the study helps in understanding the molecule's chemical behavior.

Key Reactivity Descriptors:

Fukui Functions: These are used to predict the most likely sites for nucleophilic and electrophilic attack. For 2-chloro-6-methoxypyridine-4-carboxylic acid, the Fukui function analysis indicated specific atoms that are more susceptible to attack, which is crucial for predicting reaction mechanisms. tandfonline.com

Molecular Electrostatic Potential (MEP) Map: The MEP map visually represents the electron density distribution and allows for the identification of electron-rich and electron-deficient regions. In the case of the chloro-analogue, the MEP map identified the reactive sites of the molecule, which is fundamental for understanding its interactions. tandfonline.com

Global Reactivity Descriptors: Parameters such as chemical hardness, softness, electronegativity, and chemical potential provide a quantitative measure of a molecule's stability and reactivity.

The following table summarizes the calculated global reactivity descriptors for the monomer of 2-chloro-6-methoxypyridine-4-carboxylic acid, which can be considered indicative of the trends for this compound.

| Parameter | Value (eV) |

|---|---|

| HOMO energy | -7.14 |

| LUMO energy | -2.12 |

| Energy gap (ΔE) | 5.02 |

| Ionization potential (I) | 7.14 |

| Electron affinity (A) | 2.12 |

| Global hardness (η) | 2.51 |

| Global softness (S) | 0.20 |

| Chemical potential (μ) | -4.63 |

| Electronegativity (χ) | 4.63 |

| Electrophilicity index (ω) | 4.27 |

Data sourced from a DFT study on 2-chloro-6-methoxypyridine-4-carboxylic acid. tandfonline.com

These theoretical calculations suggest that the presence of both an electron-donating methoxy (B1213986) group and an electron-withdrawing carboxylic acid group on the pyridine ring creates a nuanced electronic environment that dictates its reactivity in various chemical transformations.

Computational Exploration of Molecular Scaffolds in Medicinal Chemistry

The concept of a molecular scaffold is central to medicinal chemistry, representing the core structure of a molecule that can be systematically modified to develop new therapeutic agents. scienceopen.com Computational methods are increasingly used to explore and design novel molecular scaffolds with desired biological activities. nih.govethernet.edu.et The this compound structure represents a pyridine-based scaffold that can be computationally evaluated for its potential in drug design.

In silico techniques such as molecular docking and quantitative structure-activity relationship (QSAR) studies are pivotal in this exploration. researchgate.netresearchgate.net Molecular docking predicts how a molecule binds to a biological target, such as a protein or enzyme, providing insights into its potential therapeutic efficacy. nih.govnih.gov

A molecular docking study performed on the related compound, 2-chloro-6-methoxypyridine-4-carboxylic acid, demonstrated its potential inhibitory activity against antimicrobial targets and Mycobacterium tuberculosis. tandfonline.com This suggests that the broader scaffold of substituted 2-methoxypyridine-4-carboxylic acids could be a promising starting point for the development of new anti-infective agents.

The drug-likeness of a molecular scaffold is another critical aspect evaluated computationally. Lipinski's "rule of five" is a widely used guideline to assess the oral bioavailability of a potential drug candidate. A computational analysis of 2-chloro-6-methoxypyridine-4-carboxylic acid indicated that it adheres to Lipinski's rule and possesses a good bioavailability score, further supporting its potential as a viable scaffold in medicinal chemistry. tandfonline.com

The exploration of the this compound scaffold in medicinal chemistry would involve several computational steps:

Scaffold Generation and Enumeration: Creating a virtual library of derivatives by adding various functional groups at different positions of the this compound core.

ADMET Prediction: In silico prediction of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the generated derivatives to filter out potentially problematic candidates early in the design process.

Molecular Docking and Virtual Screening: Docking the library of derivatives against specific biological targets to identify compounds with high binding affinities and favorable interaction profiles.

Molecular Dynamics Simulations: Simulating the dynamic behavior of the ligand-protein complex to assess the stability of the binding and further refine the understanding of the interaction.

Through these computational approaches, the this compound scaffold can be systematically and efficiently explored for its potential to yield novel drug candidates for a variety of diseases.

Future Perspectives and Emerging Research Avenues

Development of Novel Synthetic Strategies for Diversification

The structural core of 2-methoxyisonicotinic acid presents an ideal platform for the application of modern synthetic methodologies aimed at creating diverse libraries of novel compounds. Future synthetic efforts will likely focus on diversity-oriented synthesis (DOS) to efficiently generate a wide range of structurally varied molecules. acs.orgnih.gov Such strategies are crucial for exploring new chemical spaces and identifying compounds with unique biological activities or material properties. researchgate.net

Key areas for development in the synthesis of this compound derivatives include:

Multicomponent Reactions: The use of one-pot, multicomponent reactions can facilitate the rapid assembly of complex molecular architectures from simple starting materials, including derivatives of this compound. acs.org This approach is highly efficient and aligns with the principles of green chemistry.

Late-Stage Functionalization: Techniques that allow for the modification of the pyridine (B92270) ring or its substituents in the later stages of a synthetic sequence are highly valuable. This enables the introduction of a wide array of functional groups, leading to a diverse set of analogues for screening.

Catalytic Cross-Coupling Reactions: The continued development of novel catalysts and cross-coupling methodologies will enable more efficient and selective formation of carbon-carbon and carbon-heteroatom bonds, expanding the range of accessible derivatives.

These advanced synthetic approaches will be instrumental in generating libraries of compounds for high-throughput screening in drug discovery and materials science.

Elucidation of Undiscovered Biological Pathways and Targets

While isonicotinic acid derivatives have been explored for various therapeutic applications, including potential anticancer properties, the specific biological pathways and molecular targets modulated by this compound remain largely uncharacterized. google.com Future research will be directed towards a deeper understanding of its biological activity.

Potential research directions include:

Phenotypic Screening: High-content screening of diverse libraries of this compound derivatives against various cell lines and disease models can help identify novel biological activities.

Target Identification: Once a promising biological activity is identified, proteomic and genomic approaches can be employed to pinpoint the specific molecular targets and pathways involved. This could involve techniques such as affinity chromatography, chemical proteomics, and genetic screens.

Exploration of New Therapeutic Areas: Given the broad biological activities of pyridine-containing compounds, derivatives of this compound could be investigated for their potential in a range of diseases, including neurodegenerative disorders, inflammatory conditions, and infectious diseases. scispace.comcolab.ws

A systematic exploration of the biological effects of this compound and its analogues could lead to the discovery of novel therapeutic agents with unique mechanisms of action.

Integration of Advanced Computational Predictions in Drug Design

Computational chemistry and molecular modeling are powerful tools that can accelerate the drug discovery process by providing insights into the interactions between small molecules and their biological targets. tandfonline.comresearchgate.net For this compound, in silico studies can play a crucial role in guiding the design of new derivatives with improved potency and selectivity.

Future computational research is likely to involve:

Molecular Docking and Virtual Screening: Computational docking studies can be used to predict the binding modes of this compound derivatives to the active sites of known and novel biological targets. tandfonline.comresearchgate.net This can help in prioritizing compounds for synthesis and biological evaluation.

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models can be developed to establish a mathematical relationship between the chemical structure of this compound analogues and their biological activity. These models can then be used to predict the activity of virtual compounds.

Pharmacophore Modeling and ADMET Prediction: Pharmacophore models can define the essential structural features required for biological activity, guiding the design of new molecules. nih.gov Additionally, computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of derivatives, helping to identify candidates with favorable drug-like properties. tandfonline.com

The integration of these computational approaches will enable a more rational and efficient design of this compound-based drug candidates. A computational analysis of the related compound 2-chloro-6-methoxypyridine-4-carboxylic acid has already demonstrated its potential as a drug candidate based on Lipinski's rule of five and a good bioavailability score. tandfonline.com

| Property | Value for 2-chloro-6-methoxypyridine-4-carboxylic acid |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 4 |

| Molecular Weight ( g/mol ) | 187.58 |

| Lipophilicity (LogP) | 1.09 |

| Rule of Five Violations | 0 |

| Bioavailability Score | 0.85 |

Table 1: Predicted drug-like properties of a related methoxypyridine carboxylic acid derivative, suggesting the potential for this compound derivatives in drug design. tandfonline.com

Interdisciplinary Research in Chemical Biology and Material Science

The unique chemical properties of this compound make it an attractive candidate for applications beyond traditional medicinal chemistry, extending into the realms of chemical biology and material science.

Emerging interdisciplinary research avenues may include:

Chemical Probes: Derivatives of this compound could be developed as chemical probes to study biological processes. By attaching fluorescent tags or other reporter groups, these probes can be used to visualize and investigate the localization and function of specific proteins or enzymes within cells.